molecular formula C13H13BrN2 B1475556 4-Bromo-6-(4-propylphenyl)pyrimidine CAS No. 1603488-79-4

4-Bromo-6-(4-propylphenyl)pyrimidine

Cat. No. B1475556
M. Wt: 277.16 g/mol
InChI Key: PRAHMCZBDCOMHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(4-propylphenyl)pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, and 2D NMR, MS, FTIR can be used to characterize the structure . Additionally, the crystal structure can be determined by X-ray diffraction .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Bromo-6-(4-propylphenyl)pyrimidine”, can undergo a variety of chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines can enable the formation of polysubstituted pyrimidines .

Scientific Research Applications

Antiviral and Antiretroviral Activity

Pyrimidine derivatives have been shown to possess significant antiviral and antiretroviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as therapeutic agents against viruses like the human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial and Antituberculosis Activity

Pyrimidine-incorporated Schiff bases of isoniazid were synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds demonstrated good antibacterial, antifungal, and antituberculosis activities, suggesting their potential application in treating infections caused by various pathogens (Soni & Patel, 2017).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been explored for its relevance in creating intermediates for further chemical transformations. These intermediates play a crucial role in synthesizing various pharmacologically active compounds, indicating the versatility of pyrimidine derivatives in medicinal chemistry and drug development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).

Nonlinear Optical Properties

Pyrimidine derivatives have also been studied for their nonlinear optical (NLO) properties, demonstrating potential applications in optoelectronics. For example, certain phenyl pyrimidine derivatives exhibited significant NLO properties, suggesting their suitability for high-tech applications in the field of optoelectronics (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Antitumor Activity

Pyrimidine derivatives have been identified as potent inhibitors of specific cancer cell lines, with some compounds showing selective activity against tumors expressing certain folate receptors. This specificity highlights the potential of pyrimidine derivatives in developing targeted cancer therapies (Wang, Desmoulin, Cherian, Polin, White, Kushner, Fulterer, Chang, Mitchell-Ryan, Stout, Romero, Hou, Matherly, & Gangjee, 2011).

Future Directions

While specific future directions for “4-Bromo-6-(4-propylphenyl)pyrimidine” are not mentioned in the search results, there is ongoing research into the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This suggests that “4-Bromo-6-(4-propylphenyl)pyrimidine” and similar compounds may have potential applications in the development of new anticancer drugs.

properties

IUPAC Name

4-bromo-6-(4-propylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHMCZBDCOMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(4-propylphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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